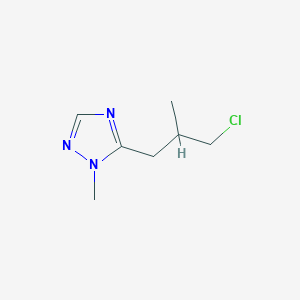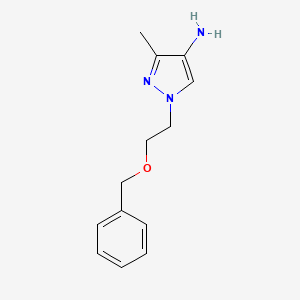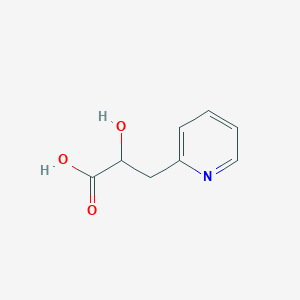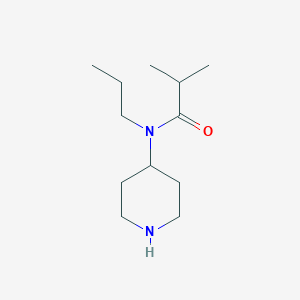![molecular formula C9H11ClN2OS B13200050 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C9H11ClN2OS and a molecular weight of 230.71 g/mol This compound is characterized by the presence of a chloropyridine moiety linked to a thiolanone ring through an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-chloropyridine-2-amine with a thiolating agent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as the thiolating agent in the presence of a suitable solvent such as toluene. The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Ammonia (NH3) in ethanol at reflux temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Amino or thiol-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino and thiolanone moieties allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share the chloropyridine moiety and exhibit similar biological activities, such as insecticidal and fungicidal properties.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound also contains the chloropyridine group and is known for its nematocidal activity.
Uniqueness
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one is unique due to its specific combination of the chloropyridine and thiolanone moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11ClN2OS |
|---|---|
Peso molecular |
230.72 g/mol |
Nombre IUPAC |
1-(3-chloropyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-4-3-5-11-9(8)12-14(13)6-1-2-7-14/h3-5H,1-2,6-7H2 |
Clave InChI |
WGMHOLHPGRXUCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=NC2=C(C=CC=N2)Cl)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)

![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)



![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)

![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)

